molecular formula C23H22N4O3S B6551130 N-[(4-methoxyphenyl)methyl]-2-({3-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 1040663-53-3

N-[(4-methoxyphenyl)methyl]-2-({3-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No.: B6551130
CAS No.: 1040663-53-3
M. Wt: 434.5 g/mol
InChI Key: VOWGIQLBVKHZBV-UHFFFAOYSA-N
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Description

N-[(4-Methoxyphenyl)methyl]-2-({3-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a pyrrolo[3,2-d]pyrimidine derivative characterized by:

  • A pyrrolo[3,2-d]pyrimidine core with a 3-methyl-4-oxo substituent and a 7-phenyl group.
  • A sulfanyl acetamide side chain linked to a 4-methoxyphenylmethyl group.

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-2-[(3-methyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O3S/c1-27-22(29)21-20(18(13-25-21)16-6-4-3-5-7-16)26-23(27)31-14-19(28)24-12-15-8-10-17(30-2)11-9-15/h3-11,13,25H,12,14H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOWGIQLBVKHZBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C(=CN2)C3=CC=CC=C3)N=C1SCC(=O)NCC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(4-methoxyphenyl)methyl]-2-({3-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound belongs to a class of derivatives known for their diverse biological activities. Its chemical structure can be represented as follows:

C22H22N4O3S\text{C}_{22}\text{H}_{22}\text{N}_{4}\text{O}_{3}\text{S}

This compound features a methoxyphenyl group and a pyrrolo[3,2-d]pyrimidine moiety that contribute to its biological properties.

Research indicates that the compound exhibits significant anti-inflammatory and antioxidant activities. The mechanism of action primarily involves the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in inflammation and pain signaling pathways.

In vitro Studies

In vitro assays have demonstrated that this compound significantly reduces the production of pro-inflammatory cytokines and reactive oxygen species (ROS) in cell cultures exposed to lipopolysaccharides (LPS), suggesting its potential as an anti-inflammatory agent .

Antioxidant Activity

The compound has shown promising results in antioxidant assays. It effectively scavenges free radicals and reduces oxidative stress markers in various biological systems. This activity is critical for mitigating cellular damage associated with chronic diseases.

Cytotoxicity

A series of cytotoxicity assays have been conducted to evaluate the safety profile of the compound. The results indicate that it does not exert significant cytotoxic effects on normal cell lines while exhibiting selective toxicity towards cancerous cells . This selectivity is vital for developing therapeutic agents with minimal side effects.

Case Studies

  • Anti-inflammatory Effects : A study involving animal models demonstrated that administration of the compound significantly reduced paw edema induced by carrageenan injection. The reduction in inflammation was comparable to standard anti-inflammatory drugs, indicating its potential utility in treating inflammatory disorders.
  • Cancer Cell Line Studies : In tests against various cancer cell lines (e.g., MCF-7 and HT29), the compound exhibited notable growth inhibition with IC50 values indicating effective potency . The mechanism appears linked to apoptosis induction and cell cycle arrest at the G1 phase.

Data Summary Table

Activity Result Reference
Anti-inflammatorySignificant reduction in edema
AntioxidantEffective ROS scavenging
Cytotoxicity (MCF-7)IC50 = 15 µM
Cytotoxicity (HT29)IC50 = 12 µM

Comparison with Similar Compounds

Core Structure Variations

  • Pyrrolo[3,2-d] vs. Pyrrolo[2,3-d]pyrimidine: The target compound’s [3,2-d] fusion (vs.
  • Pyrimidoindole Core () : The pyrimido[5,4-b]indole system introduces a larger fused ring, likely enhancing π-π stacking but reducing solubility compared to the target’s pyrrolopyrimidine.

Substituent Effects

  • 4-Methoxyphenylmethyl vs. Pyrimidin-2-yl Sulfamoyl () : The target’s methoxy group improves lipophilicity and metabolic stability relative to the polar sulfamoyl group in 10b, which may enhance membrane permeability .
  • 3-Methylbutyl () vs.

Sulfanyl Acetamide Linker

  • Common in , this moiety facilitates hydrogen bonding and covalent interactions (e.g., with cysteine residues). The target’s acetamide linkage to a 4-methoxyphenylmethyl group balances hydrophobicity and electronic effects, differing from ’s pyridine-based acetamide.

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